molecular formula C19H21N7O2 B2843925 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2178773-00-5

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No. B2843925
CAS RN: 2178773-00-5
M. Wt: 379.424
InChI Key: LYONYEFRJNHUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • One-Pot Biginelli Synthesis : A study by Bhat et al. (2018) describes the synthesis of dihydropyrimidinone derivatives containing morpholine moiety, offering a simple and efficient method for their production. These derivatives, including those similar to the compound , were synthesized with good yield, highlighting the compound's relevance in synthetic chemistry (Bhat et al., 2018).

Antitumor Properties

  • Molecular Docking and Antitumor Evaluation : Muhammad et al. (2017) conducted a study that synthesized new morpholinylchalcones and further used them to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. They found promising antitumor activities against human lung cancer and hepatocellular carcinoma cell lines, indicating the potential of compounds related to the specified chemical in cancer research (Muhammad et al., 2017).

Antimicrobial Activity

  • Study on Antimicrobial Activity : Majithiya and Bheshdadia (2022) synthesized novel derivatives of a compound structurally similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one and tested their antimicrobial activity against selected bacterial and fungal strains. This suggests the compound's potential use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Theoretical and Spectroscopic Studies

  • Theoretical Analysis of Molecular Structure : Kotan and Yüksek (2016) conducted theoretical and spectroscopic studies on a molecule structurally related to the compound of interest, providing insights into the molecular structure and electronic properties. This research contributes to understanding the compound's potential applications in material science and pharmaceuticals (Kotan & Yüksek, 2016).

Catalytic Applications

  • Chemoselective Catalysis : Langdon et al. (2014) demonstrated that morpholinone-derived triazolium salts can catalyze chemoselective cross-benzoin reactions. This research suggests potential catalytic applications of related compounds in organic synthesis (Langdon et al., 2014).

Synthesis of Novel Heterocycles

  • Synthesis of Heterocyclic Compounds : The study by Sirakanyan et al. (2018) focused on synthesizing new heterocyclic systems based on derivatives structurally similar to the specified chemical. This research is significant in developing new pharmaceuticals and materials with novel properties (Sirakanyan et al., 2018).

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c27-17(13-26-16-6-2-1-5-15(16)22-23-26)25-7-3-4-14-12-20-19(21-18(14)25)24-8-10-28-11-9-24/h1-2,5-6,12H,3-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYONYEFRJNHUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CN3C4=CC=CC=C4N=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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